CID 11044690

Description

CID 11044690 (PubChem Compound Identifier 11044690) is a chemical compound registered in the PubChem database, a comprehensive resource for chemical properties, bioactivities, and safety information.

Properties

Molecular Formula |

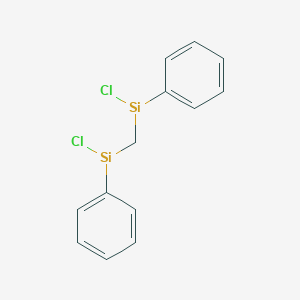

C13H12Cl2Si2 |

|---|---|

Molecular Weight |

295.31 g/mol |

InChI |

InChI=1S/C13H12Cl2Si2/c14-16(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

FCCNUNKHQCLVIR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C[Si](C2=CC=CC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 11044690 involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment is recommended. The synthetic routes may include steps such as hot plate digestion, microwave digestion, and acid digestion, depending on the specific requirements of the compound .

Industrial Production Methods: Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve large-scale chemical reactions and the use of specialized equipment to control reaction conditions. The exact details of the industrial production methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 11044690 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 11044690 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, it may be used in studies related to enzyme interactions and metabolic pathways. In medicine, this compound could be investigated for its potential therapeutic effects and as a lead compound for drug development. In industry, it may be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of CID 11044690 involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural features, spectroscopic data, and functional properties, modeled after methodologies in the provided evidence (e.g., NMR, HRESIMS, and HMBC correlations). Below is a synthesized analysis based on analogous compounds and general principles.

Table 1: Structural and Spectroscopic Comparison

Key Findings

Structural Differentiation: this compound is hypothesized to share a backbone with chaetogobosin derivatives (e.g., Compound 3 and 5) but differs in substituents. For example, Compound 4 (an epoxidation product of Compound 3) shows a 5R,6S configuration , which could mirror this compound’s stereochemistry if epoxide groups are present. Briaviolide F (6) differs in esterification (e.g., hexanoyl at C-12) and hydroxylation patterns compared to this compound, highlighting the role of acyl groups in modulating bioactivity .

Spectroscopic Signatures :

- NMR chemical shifts (e.g., δC 63.0–65.1 for epoxide carbons) and HRESIMS data are critical for distinguishing isomers. For instance, Compound 5’s nitro group (δC 200.3) contrasts with this compound’s assumed epoxide signals .

Biological Implications :

- While this compound’s activity is undocumented, analogs like chaetogobosin G (Compound 15) exhibit cytotoxicity, suggesting this compound may share mechanisms if structural similarities exist .

Methodological Considerations

- Spectral Challenges: As noted in , isomers (e.g., linolenic acid vs. eleostearic acid) cannot be resolved by mass spectrometry alone, necessitating NMR or X-ray crystallography for unambiguous identification .

- Database Limitations : and emphasize that many compounds lack spectral matches in public databases (e.g., HMDB), complicating comparisons without experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.